2-Cyclopropyl-4,5-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 362.48 g/mol. This compound is classified under pyrimidines and piperazines, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's unique structure features a cyclopropyl group and thieno[3,2-d]pyrimidine moiety, contributing to its bioactivity and potential applications in drug development.
The synthesis of 2-cyclopropyl-4,5-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can be approached through various synthetic methodologies. One notable method involves multi-step synthesis starting from readily available precursors. Key steps may include:
The synthesis may require optimization to improve yields and purity, often utilizing techniques like chromatography for purification.
The molecular structure of 2-cyclopropyl-4,5-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can be represented using various structural formulas:
CXHIVWRZVCDDGE-UHFFFAOYSA-N
CC1=C(N=C(N1C(C2=CSC=N2)N)C(C)C)N(CCN(C)C)C
These structural representations highlight the compound's complex arrangement of atoms, which is crucial for its biological activity.
The reactivity of 2-cyclopropyl-4,5-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can be explored through various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action of 2-cyclopropyl-4,5-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is primarily linked to its interaction with specific biological targets:
Understanding these mechanisms is critical for developing therapeutic applications.
These properties are vital for practical applications in laboratory settings and pharmaceutical formulations.
The primary applications of 2-cyclopropyl-4,5-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine include:
This compound represents a promising avenue for future research in medicinal chemistry and pharmacology.
CAS No.: 125-66-6
CAS No.: 1587-20-8
CAS No.: 75-09-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2